molecular formula C22H23NO4S B2921749 2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}acetamide CAS No. 2310142-10-8

2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}acetamide

Cat. No.: B2921749
CAS No.: 2310142-10-8
M. Wt: 397.49
InChI Key: ZVENHAXKGMLUKY-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}acetamide is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}acetamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with thiophene derivatives under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.

    Thiophene Derivatives: Compounds containing the thiophene ring, known for their diverse biological activities.

Uniqueness

2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}acetamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4S/c1-26-20-8-3-15(11-21(20)27-2)12-22(25)23-13-19(24)17-6-4-16(5-7-17)18-9-10-28-14-18/h3-11,14,19,24H,12-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVENHAXKGMLUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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